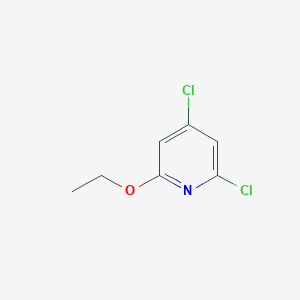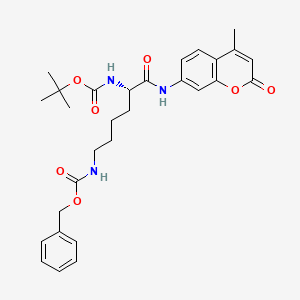
Boc-Lys(Cbz)-AMC
Overview
Description
Boc-Lys(Cbz)-AMC is a useful research compound. Its molecular formula is C29H35N3O7 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Lys(Cbz)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Cbz)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protease Activity Research
Boc-Lys(Cbz)-AMC is utilized in the study of protease activities. For instance, in research on Streptococcus oralis strains isolated from endocarditis, protease activities were measured using various AMC-linked fluorogenic substrates including CBZ-lys-AMC (Beighton, Homer, & Kelley, 1994). Similarly, wheat germ and rabbit reticulocyte lysates were found to contain significant neutral protease activity when assayed against AMC substrates including CBZ-Gly-Gly-Arg-AMC (Mumford, Pickett, Zimmerman, & Strauss, 1981).
Peptide Synthesis and Modification
Boc-Lys(Cbz)-AMC is used in the synthesis of peptides. The dipeptide Boc-Thr-Lys(Cbz)-OMe, for instance, was prepared for studies related to the hydrolysis of the phosphoamide center (Juodka & Sasnauskienė, 1989). Moreover, the compound has applications in the development of orthogonally protected hypusine for solid-phase peptide synthesis (Song et al., 2015).
Biotransformations and Enzyme Studies
Boc-Lys(Cbz)-AMC is also significant in biotransformation processes. One study focused on transforming Nε-CBZ-l-lysine to CBZ-l-oxylysine using enzymes from different microbial sources (Hanson, Bembenek, Patel, & Szarka, 1992). Additionally, it has been used in studies for the selective cleavage of protected amines, highlighting its relevance in synthetic chemistry (Hernández, Ramírez, & Martín, 2003).
Enzymatic Preparation and Proteinase Studies
Enzymatic preparation methods involving Boc-Lys(Cbz)-AMC have been developed. For example, the enzymatic preparation of derivatives such as 5-hydroxy-L-proline and N-Cbz-5-hydroxy-L-proline from L-ornithine derivatives was reported (Hanson et al., 2011). Additionally, it has been used in the characterization of new yeast peptidases (Wagner & Wolf, 1992).
properties
IUPAC Name |
benzyl N-[(5S)-6-[(4-methyl-2-oxochromen-7-yl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O7/c1-19-16-25(33)38-24-17-21(13-14-22(19)24)31-26(34)23(32-28(36)39-29(2,3)4)12-8-9-15-30-27(35)37-18-20-10-6-5-7-11-20/h5-7,10-11,13-14,16-17,23H,8-9,12,15,18H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQBKPRKPRMTC-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1S)-5-{[(benzyloxy)carbonyl]amino}-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pentyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




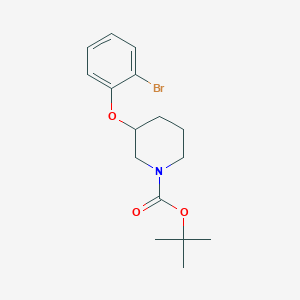

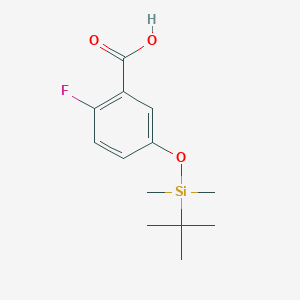
![tert-butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate](/img/structure/B8237998.png)
![(+/-)-4-tert-Butyl 2-ethyl 2,3-dihydrobenzo[b][1,4]oxazine-2,4-dicarboxylate](/img/structure/B8238005.png)

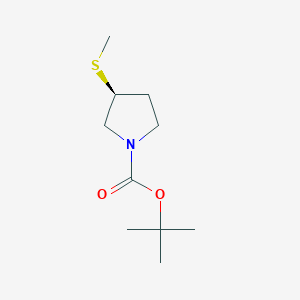

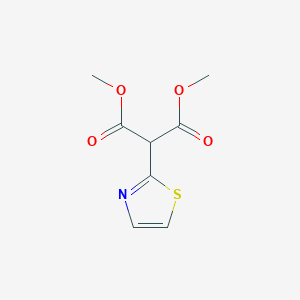
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)
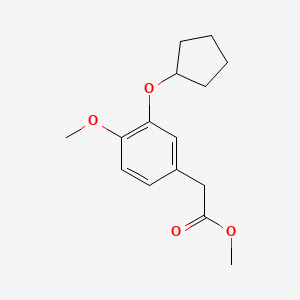
![Bis[5-chloropyridin-2-yl] disulfide](/img/structure/B8238065.png)
